Cas no 330837-10-0 ((2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide)

The compound (2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide is a chromene-based derivative with potential applications in medicinal chemistry and material science. Its structure features a conjugated chromene core substituted with methoxyphenyl groups, which may enhance photophysical properties and biological activity. The presence of imine and carboxamide functionalities offers opportunities for further chemical modifications, making it a versatile intermediate for synthetic applications. This compound is of interest due to its potential as a scaffold for developing bioactive molecules, particularly in targeting enzyme inhibition or fluorescence-based sensing. Its stability and synthetic accessibility further contribute to its utility in research and development.
(2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide structure
330837-10-0 structure
Product name:(2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide
CAS No:330837-10-0
MF:C24H20N2O4
MW:400.426606178284
CID:6291496
PubChem ID:23795158

(2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide
    • Oprea1_374809
    • 330837-10-0
    • (Z)-N-(4-methoxyphenyl)-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide
    • AKOS005714971
    • F0803-0365
    • (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
    • N-(4-methoxyphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide
    • Inchi: 1S/C24H20N2O4/c1-28-18-13-11-17(12-14-18)25-23(27)19-15-16-7-3-5-9-21(16)30-24(19)26-20-8-4-6-10-22(20)29-2/h3-15H,1-2H3,(H,25,27)/b26-24-
    • InChI Key: RBPXPQXCSJAWJI-LCUIJRPUSA-N
    • SMILES: O1/C(/C(C(NC2C=CC(=CC=2)OC)=O)=CC2C=CC=CC1=2)=N\C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 400.14230712g/mol
  • Monoisotopic Mass: 400.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.2Ų
  • XLogP3: 4.7

(2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0803-0365-2μmol
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0803-0365-5mg
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0803-0365-5μmol
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0803-0365-3mg
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0803-0365-1mg
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0803-0365-2mg
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0803-0365-4mg
(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
330837-10-0 90%+
4mg
$66.0 2023-05-17

Additional information on (2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide

Compound CAS No: 330837-10-0 - (2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide

The compound with CAS number 330837-10-0, known as (2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran skeleton. The presence of methoxy groups at specific positions on the phenyl rings introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

Recent studies have highlighted the potential of chromene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The imino group in this compound plays a crucial role in its biological activity, acting as a key functional group that facilitates interactions with target proteins. Researchers have reported that the methoxy substitution pattern significantly influences the compound's solubility and bioavailability, which are critical factors for its therapeutic potential.

The synthesis of CAS No: 330837-10-0 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has been shown to enhance the efficiency of key steps such as the formation of the imine bond and the construction of the chromene ring system. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process, aligning with current green chemistry principles.

In terms of pharmacological activity, (2Z)-N-(4-methoxyphenyl)-2-(2-methoxyphenyl)imino-2H-chromene-3-carboxamide has demonstrated potent inhibitory effects on several enzymes associated with inflammation and cancer progression. For instance, studies conducted in vitro have shown that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Additionally, preliminary in vivo experiments have indicated its ability to suppress tumor growth in animal models, suggesting its potential as an anticancer agent.

The structural uniqueness of this compound also makes it an attractive candidate for further exploration in medicinal chemistry. The chromene core provides a rigid framework that can be easily modified to introduce additional functional groups, thereby expanding its biological profile. Researchers are currently investigating the effects of substituting different groups at various positions on the chromene ring to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.

In conclusion, CAS No: 330837-10-0 represents a cutting-edge advancement in organic chemistry with promising applications in drug development. Its unique structure, combined with recent breakthroughs in synthesis and pharmacology, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping future therapeutic strategies.

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